![molecular formula C27H36N8O5 B610476 Ribociclib succinate CAS No. 1374639-75-4](/img/structure/B610476.png)
Ribociclib succinate
Descripción general
Descripción
Ribociclib, also known as LEE011, is a medication used for the treatment of certain kinds of breast cancer . It is a kinase inhibitor and is sold under the brand name Kisqali . It was developed by Novartis and Astex Pharmaceuticals .
Synthesis Analysis
The synthesis of Ribociclib precursor involves eco-friendly methods using non-hazardous and renewable solvents such as EtOH and DMSO . The process includes regioselective hydrodechlorination and DMAP catalyzed ester hydrolysis .Molecular Structure Analysis
Ribociclib succinate has a molecular formula of C27H36N8O5 . Its average mass is 552.625 Da and its monoisotopic mass is 552.280884 Da .Chemical Reactions Analysis
Ribociclib is a highly selective CDK4/6 inhibitor . The cyclin D–cyclin-dependent kinase (CDK) 4/6–p16–retinoblastoma (Rb) pathway is commonly disrupted in cancer, leading to abnormal cell proliferation .Physical And Chemical Properties Analysis
Ribociclib is a crystalline powder with a molecular weight of 434.55 and is available as a succinate salt . Its limited solubility in neutral solutions and intermediate permeability make it difficult to achieve appropriate bioavailability .Aplicaciones Científicas De Investigación
Breast Cancer Treatment
Ribociclib is a newly approved orally administered drug for breast cancer . It is a highly selective CDK4/6 inhibitor that has been approved for breast cancer therapy . It helps slow the progression of cancer by inhibiting two proteins called cyclin-dependent kinase 4 and 6 (CDK4/6) . These proteins, when over-activated, can enable cancer cells to grow and divide too quickly .
Preparation of Hybrid Lipid–Polymer Nanoparticles
Ribociclib has been used in the preparation of hybrid lipid–polymer nanoparticles (PLNs) to enhance its in vitro dissolution rate, pharmacokinetics, and anticancer efficacy . The ribociclib-loaded PLNs were prepared by solvent evaporation using the Box–Behnken design to optimize formulation variables .
In Vitro Metabolism Study
In silico and in vitro metabolism of ribociclib has been studied using a mass spectrometric approach to elucidate bioactivation pathway and metabolite profiling . This study provides an explanation of its adverse reactions and proposes structural modification to reduce side effects .
Combination with Endocrine Therapies
Combinations of ribociclib with endocrine therapies have been associated with potent antitumor effects in ER + breast cancer models compared with the respective single agents .
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway has been widely implicated in breast cancer tumorigenesis and treatment resistance . Ribociclib has been studied in this context.
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted on ribociclib. A study in rats showed that the ribociclib formula had a 6.5-fold increase in maximum concentration (C max) and a 5.6-fold increase in area under the curve (AUC) .
Safety And Hazards
Propiedades
IUPAC Name |
butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O.C4H6O4/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHANOMFABJQAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027923 | |
Record name | Ribociclib succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ribociclib succinate | |
CAS RN |
1374639-75-4 | |
Record name | Ribociclib succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribociclib succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide butanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIBOCICLIB SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG7HLX2919 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.